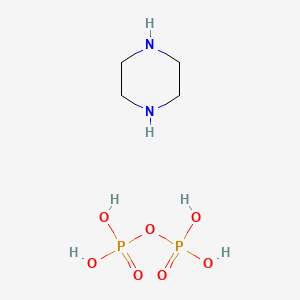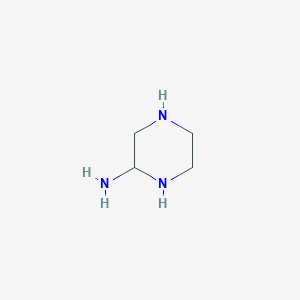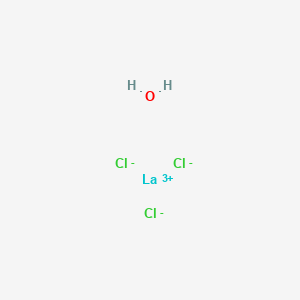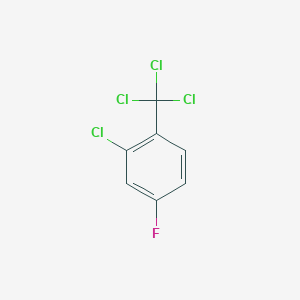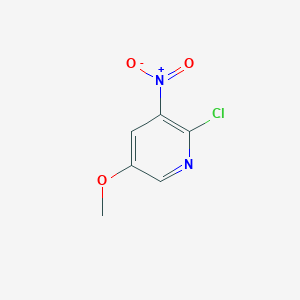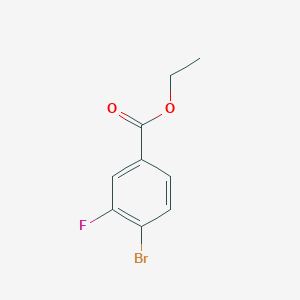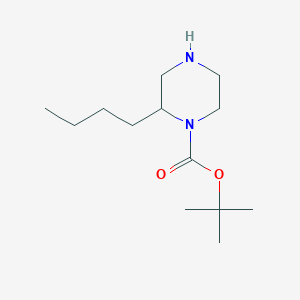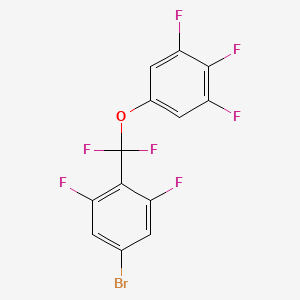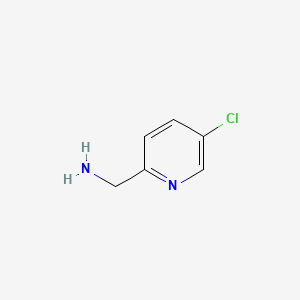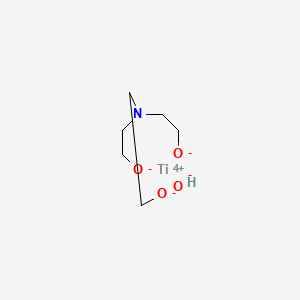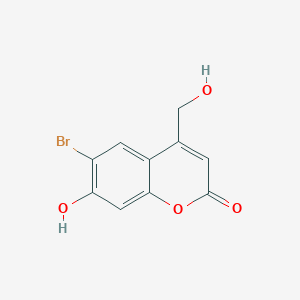
6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one
概要
説明
6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, also known as 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin, is a compound with the molecular formula C10H7BrO4 and a molecular weight of 271.07 .
Synthesis Analysis
The synthesis of this compound involves several steps. A detailed synthesis process can be found in a paper titled "A new tool to assess ceramide bioactivity: 6-bromo-7- hydroxycoumarinyl-caged ceramide" . The paper describes the synthesis of various intermediates leading to the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a coumarin core with a bromine atom at the 6th position, a hydroxy group at the 7th position, and a hydroxymethyl group at the 4th position .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 264 °C . It is sensitive to light . The compound appears as a white to light yellow to light orange powder or crystal .科学的研究の応用
Synthesis and Photochromic Behavior
6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been investigated for its synthesis and photochromic behavior. The compound has been synthesized and analyzed for its spectrokinetic properties, providing insights into its potential applications in photochromic materials and technologies (Queiroz et al., 2003).
Design and Synthesis in Medicinal Chemistry
The compound has been used as a core structure in the design and synthesis of various derivatives, especially in medicinal chemistry. These derivatives have been evaluated for their biological activities, indicating the compound's relevance in drug discovery and pharmaceutical research (Čačić et al., 2009).
Synthesis of Polyhydroxylated Derivatives
Research has also focused on the synthesis of polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones using 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one as a starting material. These studies contribute to the development of new compounds with potential applications in various fields of chemistry and materials science (Santos et al., 2009).
Molecular Structure and Bonding Studies
The compound has been studied for its molecular structure and bonding characteristics, particularly in understanding pi-stacked dimers and centrosymmetric dimers. This research is crucial for understanding the molecular interactions and crystal structures of similar chromene compounds (da Silva et al., 2007).
In Vitro Cytotoxicity
In the field of cancer research, derivatives of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one have been synthesized and tested for their in vitro cytotoxic activity against various cancer cell lines. These studies highlight the compound's potential as a lead structure for developing new anticancer agents (Sabouri et al., 2022).
Electrochemical Studies
Electrochemical reduction studies of 4-(Bromomethyl)- 2H-chromen-2-ones have been conducted, providing insights into the electrochemical properties and potential applications of this compound in electrochemical sensors and devices (Mubarak & Peters, 2008).
Biological Activity Against Vectors
The compound's derivatives have been evaluated for their efficacy against vectors like Aedes aegypti and Culex quinquefasciatus. This research is significant for developing new biopesticides and vector control agents (Deshmukh et al., 2008).
Synthesis of Heterocycles with Neoflavonoid Moiety
The compound has been used in the synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety. This research contributes to the synthesis of novel compounds with potential pharmacological activities (Yagodinets et al., 2019).
Safety And Hazards
特性
IUPAC Name |
6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-7-2-6-5(4-12)1-10(14)15-9(6)3-8(7)13/h1-3,12-13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDQAAJTECOGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593502 | |
| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | |
CAS RN |
223420-41-5 | |
| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)
